Nitrous oxide

概要

説明

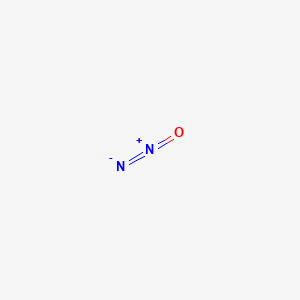

Nitrous oxide (N₂O), commonly known as "laughing gas," is a colorless, non-flammable gas with a slightly sweet odor. It is a linear molecule (N-N-O) and exists as a potent oxidizer at high temperatures. First synthesized by Humphry Davy in 1800, N₂O has since been utilized in medical anesthesia, pain management, and industrial applications . This article provides a detailed comparison of N₂O with structurally, functionally, and environmentally analogous compounds, supported by empirical data and research findings.

準備方法

Thermal Decomposition of Ammonium Nitrate

Classical Thermal Decomposition

The most widely documented method for N₂O production involves the controlled thermal decomposition of ammonium nitrate (NH₄NO₃). At temperatures between 250°C and 270°C, NH₄NO₃ undergoes an exothermic reaction to yield N₂O and water vapor:

This reaction dominates under carefully regulated conditions, as exceeding 270°C risks explosive decomposition into nitrogen, oxygen, and water . Industrial reactors maintain temperatures near 255°C to balance reaction kinetics and safety, achieving conversion efficiencies of 70–85% .

Industrial-Scale Production Challenges

Industrial facilities face challenges in scaling this method due to NH₄NO₃’s dual role as a fertilizer and explosive. Process optimization focuses on:

-

Purity of reactants : Lyophilized NH₄NO₃ minimizes impurities that catalyze unwanted reactions .

-

Residence time : Longer durations in molten NH₄NO₃ increase by-product formation (e.g., NO, NO₂) .

-

Pressure management : Elevated pressures suppress dissociation but exacerbate explosion risks .

Catalytic Decomposition with Chloride Additives

Lower-Temperature Synthesis

Recent patents describe a catalytic approach using chloride ions (Cl⁻) to lower the decomposition temperature of NH₄NO₃. In aqueous nitric acid solutions containing 0.1–1.0% Cl⁻, N₂O forms at 190–220°C, significantly below traditional thresholds . The chloride catalyzes the breakdown of NH₄NO₃’s crystalline structure, accelerating the reaction:

This method reduces energy costs and explosion risks, achieving yields comparable to thermal decomposition (75–80%) .

By-Product Mitigation

Chloride-catalyzed reactions produce trace amounts of nitrogen gas (N₂) and nitric oxide (NO). Post-synthesis purification involves:

-

Scrubbing towers : Remove acidic gases (HNO₃, HCl) using alkaline solutions.

-

Cryogenic distillation : Isolate N₂O from residual NH₃ and H₂O .

Biological Production via Nitrification and Denitrification

Microbial Pathways in Wastewater Treatment

This compound emerges as an intermediate in microbial nitrogen cycling. In wastewater treatment plants, ammonium-oxidizing bacteria (AOB) produce N₂O through two pathways:

-

Hydroxylamine oxidation :

-

AOB denitrification :

Models calibrated with long-term data show that dissolved oxygen (DO) levels critically influence pathway dominance. Low DO (<0.5 mg/L) favors denitrification, contributing 60–80% of total N₂O emissions .

Soil-Based N₂O Production

Agricultural soils contribute 60% of global N₂O emissions, driven by moisture-dependent microbial activity. A 2022 study using ¹⁵N labeling demonstrated that denitrification dominates under high water-filled pore space (WFPS >70%), while nitrification prevails in drier conditions (WFPS <60%) . For example:

-

At 90% WFPS, denitrification accounted for 85% of N₂O production in loamy soils.

-

Optimal temperatures for microbial activity ranged from 25°C to 30°C, with emission rates peaking at 5.8 μg N/kg/h .

Comparative Analysis of Synthesis Methods

Yield and Efficiency

| Method | Temperature Range (°C) | Yield (%) | By-Products |

|---|---|---|---|

| Thermal Decomposition | 250–270 | 70–85 | NH₃, HNO₃, NOₓ |

| Catalytic (Cl⁻) | 190–220 | 75–80 | N₂, NO |

| Microbial (Nitrification) | 20–30 | <1 | NO₃⁻, NO₂⁻ |

Environmental and Economic Considerations

-

Thermal methods require high energy inputs but are optimal for industrial-scale purity (99.9% N₂O) .

-

Catalytic methods reduce energy costs by 30% but necessitate chloride removal systems .

-

Microbial pathways are environmentally significant but impractical for controlled synthesis due to low yields .

科学的研究の応用

Medical Applications

Anesthesia and Analgesia

Nitrous oxide is primarily recognized for its use in medical and dental anesthesia. It is often administered in combination with oxygen to ensure safety, as pure this compound can lead to asphyxiation. Its rapid onset of action makes it suitable for procedures such as:

- Dental Procedures : Used for pain management during tooth extractions and other dental work.

- Labor and Delivery : Provides analgesia during childbirth.

- Minor Surgical Procedures : Used in outpatient surgeries due to its quick recovery profile .

Case Study: Efficacy in Dental Surgery

A study involving patients undergoing wisdom tooth extraction demonstrated that this compound significantly reduced anxiety and pain perception compared to standard local anesthesia alone. Patients reported a more comfortable experience, highlighting its effectiveness in enhancing patient satisfaction during dental procedures .

Industrial Applications

Food Processing

In the food industry, this compound serves as a propellant in aerosol products, particularly whipped cream dispensers. Its properties allow for the creation of stable foams without altering the taste or smell of food products. Additionally, it is used to preserve freshness in packaged foods .

Automotive Industry

this compound is utilized in automotive performance enhancement. When injected into the engine, it increases the amount of oxygen available for combustion, leading to higher power output. This application is particularly popular among racing enthusiasts who seek to improve acceleration and overall vehicle performance .

Case Study: Performance Enhancement in Racing

In a controlled study of automotive performance, vehicles equipped with this compound injection systems showed a significant increase in horsepower—up to 50%—compared to standard configurations. This enhancement was measured on a dynamometer under controlled conditions, confirming the compound's effectiveness in boosting engine performance .

Chemical Manufacturing

This compound plays a crucial role in various chemical manufacturing processes:

- Semiconductor Production : Acts as an oxidizing agent in the fabrication of semiconductor devices.

- Nitric Acid Production : Used in synthesizing nitric acid, a key ingredient for fertilizers .

Psychological Research

Recent studies have explored the effects of this compound on brain function and consciousness. Research indicates that it alters functional connectivity within the brain, impacting both information integration and segregation. This property has led to investigations into its potential therapeutic applications for mood disorders .

Case Study: Neuroimaging Studies

A neuroimaging study using fMRI revealed that exposure to this compound resulted in decreased functional differentiation within specific brain networks associated with mood regulation. Participants reported altered states of consciousness consistent with psychedelic experiences, suggesting potential applications in psychological therapies for anxiety and depression .

Environmental Considerations

While this compound has beneficial applications, it is also a potent greenhouse gas contributing significantly to global warming. Understanding its environmental impact is crucial for developing strategies to mitigate emissions from sources such as agricultural practices and wastewater treatment plants .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Medical | Anesthesia and analgesia | Rapid onset, minimal side effects |

| Food Processing | Propellant in whipped cream dispensers | Stable foams without altering taste |

| Automotive | Engine performance enhancement | Increased horsepower and acceleration |

| Chemical Manufacturing | Semiconductor production | Essential oxidizing agent |

| Psychological Research | Mood disorder therapies | Alters brain connectivity for potential treatments |

作用機序

一酸化二窒素は、いくつかのメカニズムを通じてその効果を発揮します。

鎮痛効果: 脳幹でオピオイドペプチドの放出を誘発し、脊髄で痛みの知覚を調節する下降性ノルアドレナリン作動性ニューロンを活性化します.

不安解解消効果と鎮静効果: 一酸化二窒素は、ドーパミン受容体、α-2 アドレナリン受容体、ベンゾジアゼピン受容体、N-メチル-D-アスパラギン酸 (NMDA) 受容体など、さまざまな受容体と相互作用します

6. 類似の化合物との比較

一酸化二窒素は、一酸化窒素 (NO)、二酸化窒素 (NO₂)、三酸化二窒素 (N₂O₃)、四酸化二窒素 (N₂O₄) などの窒素酸化物のグループに属します。

一酸化窒素 (NO): 血管拡張や神経伝達など、体内において重要な役割を果たす無色のガスです.

二酸化窒素 (NO₂): 硝酸の製造に使用される赤褐色のガスです.

三酸化二窒素 (N₂O₃): 低温でしか存在しない青緑色のガスです.

四酸化二窒素 (N₂O₄): 二酸化窒素の二量体である無色のガスです.

一酸化二窒素の独自性: 一酸化二窒素は、麻酔、鎮痛、陶酔効果を組み合わせているため、窒素酸化物の中でも独特であり、医療および歯科の用途において非常に貴重です 。 さまざまな産業用途における酸化剤としての役割も、一酸化二窒素を際立たせています .

類似化合物との比較

Chemical Structure and Reactivity

N₂O’s chemical behavior is influenced by its unique linear structure and oxidizing properties. Below is a comparison with key compounds:

Table 1: Chemical Properties of Nitrous Oxide and Related Compounds

- N₂O vs. NO: While both are nitrogen oxides, NO is a free radical critical in neurotransmission and vasodilation, whereas N₂O acts as an NMDA receptor antagonist .

- N₂O vs. CO : Both bind to metal centers (e.g., hemoglobin), but CO’s affinity for hemoglobin is 200× greater, causing hypoxia, whereas N₂O toxicity primarily involves vitamin B12 inactivation .

Environmental Impact and Greenhouse Gas Potency

N₂O is the third-most significant anthropogenic greenhouse gas after CO₂ and CH₄. Its dual role in climate change and ozone layer depletion distinguishes it from other gases.

Table 2: Environmental Impact Comparison

- Agricultural soils contribute 70% of anthropogenic N₂O emissions, driven by nitrification/denitrification processes .

Table 4: Enzymatic Roles in Gas Production

- NOR in Pseudomonas aeruginosa shares structural homology with COX but lacks proton channels, optimizing it for anaerobic NO reduction .

- Soil N₂O emissions vary with temperature and moisture, peaking in tropical forests (0.96 kg N ha⁻¹ yr⁻¹) versus steppes (0.22 kg N ha⁻¹ yr⁻¹) .

生物活性

Nitrous oxide (N₂O), commonly known as "laughing gas," is a colorless, sweet-tasting gas with significant biological activity. It is utilized in various medical and recreational contexts, and its effects on the human body and environment are subjects of extensive research. This article explores the biological activity of this compound, including its mechanisms of action, effects on the central nervous system, and implications for health and environmental science.

This compound exerts its effects primarily through interactions with the central nervous system (CNS). It is known to act as an NMDA receptor antagonist, which contributes to its anesthetic and analgesic properties. Additionally, this compound influences the release of neurotransmitters such as dopamine, which is linked to its euphoric effects.

Key Mechanisms:

- NMDA Receptor Antagonism : this compound inhibits NMDA receptors, leading to reduced excitatory neurotransmission .

- Dopaminergic Pathways : It enhances dopaminergic activity, particularly in areas associated with reward and pleasure .

- Cortical Activity Modulation : Studies indicate that this compound alters functional connectivity within specific brain networks, notably reducing differentiation among functional co-activation patterns (CAPs) in regions like the frontoparietal and somatomotor networks .

Central Nervous System

Research has shown that this compound can induce various psychological effects ranging from euphoria to hallucinations. A systematic review highlighted that frequent use is associated with confusion and persistent sensory disturbances . The gas has been reported to produce a range of subjective experiences, including:

- Euphoria

- Altered body awareness

- Dissociative states

- Hallucinations

In controlled studies, this compound inhalation at sub-anesthetic concentrations (10-50%) has been shown to elicit robust pleasurable effects without consistently generating a preference for oxygen over this compound in choice procedures .

Case Studies

Several case studies have documented the adverse effects of this compound misuse. For instance:

- A study noted increased hospital presentations related to this compound use, often due to a lack of clinician knowledge regarding its effects .

- Another investigation revealed that recreational users reported experiences such as "floating" sensations and altered time perception, which are characteristic of psychedelic experiences .

Environmental Impact

This compound is not only significant in medical contexts but also poses environmental concerns. It is a potent greenhouse gas with a global warming potential approximately 298 times that of carbon dioxide over a 100-year period. Agricultural practices are the primary source of anthropogenic N₂O emissions, accounting for about 74% of total emissions due to nitrogen-rich fertilizers and animal waste .

Table 1: Effects of this compound on Brain Function

| Brain Region | Effect During N₂O Administration |

|---|---|

| Right Lateral Parietal Junction | Decreased functional differentiation |

| Superior Frontal Gyrus | Reduced activity in frontoparietal networks |

| Posterior Cingulate Cortex | Altered connectivity patterns |

| Middle Occipital Gyrus | Increased co-activation across brain regions |

Table 2: Summary of Case Studies on this compound Use

| Study Year | Findings | Population Sample Size |

|---|---|---|

| 2014 | High prevalence of recreational use | 4883 respondents |

| 2022 | Association with hallucinations and confusion | Various studies |

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for measuring nitrous oxide (N₂O) emissions in agricultural systems?

- Answer : The Global Research Alliance on Agricultural Greenhouse Gas Emissions provides peer-reviewed guidelines for N₂O chamber methodology, emphasizing experimental design, calibration, and data analysis. Key steps include:

- Chamber deployment : Ensuring airtight seals and minimizing soil disturbance during installation .

- Sampling frequency : High-resolution temporal sampling to capture peak emissions post-fertilization .

- Data normalization : Using soil moisture, temperature, and NH₄⁺/NO₃⁻ concentrations to contextualize flux variability .

- Reference : De Klein et al. (2020) outline safety protocols and statistical frameworks for field measurements .

Q. How do soil properties influence background this compound emissions (BNE) in croplands?

- Answer : A random forest analysis of cereals, rice, and vegetables identified soil organic carbon (SOC), pH, and clay content as dominant predictors of BNE. For example:

- Cereals : SOC > pH > nitrogen fertilizer rate .

- Rice : Water management practices (e.g., intermittent flooding) override soil texture effects .

- Methodological note : Multi-year field trials with controlled variables (e.g., crop rotation, tillage) are critical to isolate soil-driven effects .

Q. What are the primary pathways for N₂O production in wastewater treatment systems?

- Answer : N₂O arises from both autotrophic (ammonia-oxidizing bacteria, AOB) and heterotrophic denitrification. Calibration of process models requires:

- Batch experiments : Separating AOB and heterotrophic activity via selective inhibition (e.g., allylthiourea for AOB) .

- Oxygen gradients : Monitoring dissolved O₂ to distinguish nitrification (aerobic) vs. denitrification (anoxic) pathways .

- Key finding : Heterotrophs contribute >50% of N₂O in mixed cultures under low-O₂ conditions, necessitating dual-pathway models .

Advanced Research Questions

Q. How can contradictory N₂O flux data from similar agroecosystems be reconciled?

- Answer : Discrepancies often stem from:

- Temporal variability : Sub-daily sampling misses short-lived emission pulses (e.g., post-rainfall) .

- Spatial heterogeneity : Soil microsites (e.g., aggregate interfaces) host localized denitrification hotspots .

Q. What experimental designs improve the identifiability of autotrophic vs. heterotrophic N₂O sources?

- Answer : Isotopic (δ¹⁵N, δ¹⁸O) and molecular (qPCR for amoA, nirK) tracers are essential. For example:

- ¹⁵N tracer studies : Quantify ¹⁵N-N₂O from labeled NH₄⁺ (AOB) vs. NO₃⁻ (heterotrophs) .

- Model discrimination : Fit competing process models (e.g., two-step nitrification vs. hybrid pathways) to N₂O:O₂ covariation .

- Challenge : Bulk N₂O measurements lack pathway specificity; NO₂⁻/NO₃⁻ dynamics must be concurrently monitored .

Q. How do nitrification inhibitors (NIs) perform across diverse soil-climate regimes?

- Answer : Efficacy depends on:

- Soil pH : NIs like DCD degrade rapidly in acidic soils (t₁/₂ < 7 days) .

- Temperature : Activity declines >25°C due to accelerated microbial degradation .

Q. What explains the nonlinear thermal decomposition kinetics of N₂O in propulsion systems?

- Answer : Heterogeneous reactions (e.g., on catalyst surfaces) dominate at low N₂O concentrations, shifting to unimolecular decomposition at high pressures. Key parameters:

- Activation energy : 59 kcal/mol for the homogeneous pathway .

- Catalyst design : Rhodium-alumina composites achieve ~88% decomposition efficiency in 2N thrusters .

- Experimental gap : In situ characterization of catalyst deactivation mechanisms (e.g., coking) is lacking .

Q. Policy and Global Impact

Q. How robust are current estimates of anthropogenic N₂O emissions?

- Answer : Top-down atmospheric inversions suggest ~7 Tg/yr anthropogenic emissions, but bottom-up inventories underestimate tropical agricultural sources. Discrepancies arise from:

- Legacy emissions : Slow-release N from organic matter decomposition .

- Non-CO₂ forcing : N₂O’s 265× global warming potential (GWP) over 100 years necessitates integrated climate policies .

- Data need : High-resolution remote sensing (e.g., TROPOMI) to map regional emission hotspots .

Q. Methodological Gaps and Future Directions

- Unresolved : Mechanistic drivers of N₂O hysteresis in freeze-thaw cycles.

- Emerging tools : CRISPR-edited microbial consortia to decouple N₂O production pathways .

特性

IUPAC Name |

nitrous oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/N2O/c1-2-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPLMRYTRLFLPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-]=[N+]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N2O | |

| Record name | NITROUS OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROUS OXIDE, REFRIGERATED LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROUS OXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | NITROUS OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0067 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | nitrous oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nitrous_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021066 | |

| Record name | Nitrous oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

44.013 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitrous oxide is a colorless, sweet-tasting gas. It is also known as "laughing gas". Continued breathing of the vapors may impair the decision making process. It is noncombustible but it will accelerate the burning of combustible material in a fire. It is soluble in water. Its vapors are heavier than air. Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket. It is used as an anesthetic, in pressure packaging, and to manufacture other chemicals., Nitrous oxide, refrigerated liquid appears as a colorless liquid. Density 1.22 g / cm3 at its boiling point of -89 °C. Boils to give a colorless gas that is sweet-smelling and moderately toxic. The gas has narcotic effects when inhaled (laughing gas). Shipped under refrigeration. Vapor pressure is at about 745 psig at 70 °F. Used to freeze foods and to manufacture other chemicals., Gas or Vapor, Colourless, non-flammable gas, sweetish odour, Colorless gas with a slightly sweet odor. [inhalation anesthetic] [Note: Shipped as a liquefied compressed gas.] [NIOSH], Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a slightly sweet odor., Colorless gas with a slightly sweet odor. [inhalation anesthetic] [Note: Shipped as a liquefied compressed gas.] | |

| Record name | NITROUS OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROUS OXIDE, REFRIGERATED LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen oxide (N2O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | NITROUS OXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Nitrous oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/170 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nitrous oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROUS OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0067 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROUS OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/4 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitrous oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0465.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

-129.1 °F at 760 mmHg (USCG, 1999), -127 °F at 760 mmHg (NIOSH, 2023), -88.48 °C, -88.00 °C. @ 760.00 mm Hg, -88.5 °C, -127 °F | |

| Record name | NITROUS OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROUS OXIDE, REFRIGERATED LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrous oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06690 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitrous oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitrous oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROUS OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0067 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROUS OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/4 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitrous oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0465.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.1 % at 77 °F (NIOSH, 2023), Slightly soluble in water, At 20 °C and 2 atm one liter of the gas dissolves in 1.5 liters of water, 130 mL/100 mL water at 0 °C, 56.7 mL/100 mL water at 25 °C, Soluble in ethanol, ethyl ether, Soluble in alcohol, ether, oils; freely soluble in sulfuric acid, Solubility in water, g/l at 20 °C: 1.2, (77 °F): 0.1% | |

| Record name | NITROUS OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROUS OXIDE, REFRIGERATED LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrous oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROUS OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0067 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Nitrous oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0465.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.266 at -128.2 °F (USCG, 1999) - Denser than water; will sink, 1.799 g/L, Density: 1.226 at -89 °C (liquid); 1.967 at standard temperature and pressure, Density: 1.9775 kg/cu m (gas, 0 °C, 101.3 kPa); 793 kg/cu m (liquid, 20 °C, 101.3 kPa), Density (at the boiling point of the liquid): 1.28 kg/l, 1.266 at -128.2 °F, 1.53(relative gas density) | |

| Record name | NITROUS OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrous oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROUS OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0067 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROUS OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/4 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitrous oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0465.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.53 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 1.53 (Air = 1) (gas), Relative vapor density (air = 1): 1.53, 1.53 | |

| Record name | NITROUS OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROUS OXIDE, REFRIGERATED LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrous oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROUS OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0067 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROUS OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/4 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

51.3 atm (NIOSH, 2023), 4.29X10+4 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 5060, 51.3 atm | |

| Record name | NITROUS OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROUS OXIDE, REFRIGERATED LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrous oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROUS OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0067 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROUS OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/4 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitrous oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0465.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

The chief impurity of the commercial product is /nitrogen/ gas, although /nitrogen dioxide/, /nitrogen/, /oxygen/, and /carbon dioxide/ may also be present. | |

| Record name | Nitrous oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas [Note: Shipped as a liquified compressed gas] | |

CAS No. |

10024-97-2, 97485-25-1, 2227102-37-4 | |

| Record name | NITROUS OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROUS OXIDE, REFRIGERATED LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen oxide (N4O2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97485-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrous oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10024-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2227102-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrous oxide [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010024972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrous oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06690 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitrogen oxide (N2O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrous oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinitrogen oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROUS OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K50XQU1029 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nitrous oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitrous oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROUS OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0067 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROUS OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/4 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-131.5 °F (USCG, 1999), -132 °F (NIOSH, 2023), -90.8 °C, -90.6 °C, 132 °F, -132 °F | |

| Record name | NITROUS OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROUS OXIDE, REFRIGERATED LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrous oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06690 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitrous oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitrous oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROUS OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0067 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROUS OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/4 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitrous oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0465.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。